molecular formula C15H16O B14522600 Phenol, 2,5-dimethyl-4-(phenylmethyl)- CAS No. 62577-75-7

Phenol, 2,5-dimethyl-4-(phenylmethyl)-

Cat. No.: B14522600
CAS No.: 62577-75-7
M. Wt: 212.29 g/mol
InChI Key: FKENFLKVEYKYQR-UHFFFAOYSA-N
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Description

Phenol, 2,5-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C15H16O It is a derivative of phenol, characterized by the presence of two methyl groups and a phenylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,5-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of Phenol, 2,5-dimethyl-4-(phenylmethyl)- may involve more efficient and scalable processes. Catalytic methods, such as the use of zeolite catalysts, can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,5-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, or nitric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 2,5-dimethyl-4-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications are explored due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,5-dimethyl-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenol: Lacks the phenylmethyl group, resulting in different chemical properties and reactivity.

    4-Benzylphenol: Similar structure but without the additional methyl groups, affecting its physical and chemical behavior.

    2,4,5-Trimethylphenol: Contains an extra methyl group, leading to variations in its reactivity and applications.

Uniqueness

Phenol, 2,5-dimethyl-4-(phenylmethyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both methyl and phenylmethyl groups enhances its versatility in chemical synthesis and research.

Properties

CAS No.

62577-75-7

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

4-benzyl-2,5-dimethylphenol

InChI

InChI=1S/C15H16O/c1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3

InChI Key

FKENFLKVEYKYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2

Origin of Product

United States

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